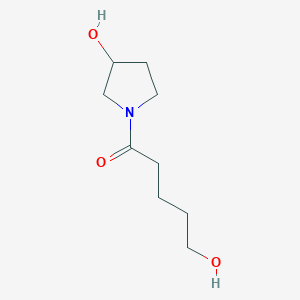
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is a chemical compound with the molecular formula C9H17NO2 It is characterized by the presence of a hydroxyl group attached to a pyrrolidine ring and a pentanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxypyrrolidine with 5-chloropentan-1-one under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group in the pentanone chain can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1-(3-oxopyrrolidin-1-yl)pentanoic acid.
Reduction: Formation of 5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentanol.
Substitution: Formation of 5-chloro-1-(3-chloropyrrolidin-1-yl)pentan-1-one.
Scientific Research Applications
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups may participate in hydrogen bonding with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxypyrrolidin-1-yl)pentan-1-one: Lacks the additional hydroxyl group on the pentanone chain.
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
5-Hydroxypentan-2-one: A simpler structure with only one hydroxyl group and a ketone.
Uniqueness
5-Hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one is unique due to the presence of both hydroxyl and pyrrolidine groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-hydroxy-1-(3-hydroxypyrrolidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C9H17NO3/c11-6-2-1-3-9(13)10-5-4-8(12)7-10/h8,11-12H,1-7H2 |
InChI Key |
YMSARFDPOQAVQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















